molecular formula C19H22N8O6S2 B1662153 Cefoselis CAS No. 122841-10-5

Cefoselis

Cat. No.: B1662153
CAS No.: 122841-10-5
M. Wt: 522.6 g/mol
InChI Key: BHXLLRXDAYEMPP-AKZFGVKSSA-N
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Description

Cefoselis is a fourth-generation cephalosporin, a class of β-lactam antibiotics. It is extensively used in Japan and China for the clinical treatment of various gram-positive and gram-negative infections. This compound is particularly effective in treating respiratory and urinary tract infections .

Mechanism of Action

Target of Action

Cefoselis, a fourth-generation cephalosporin, primarily targets penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, playing a significant role in maintaining the structural integrity of the bacterial cell .

Mode of Action

This compound, like other β-lactam antibiotics, disrupts the synthesis of the peptidoglycan layer forming the bacterial cell wall . This disruption is achieved by binding to PBPs, inhibiting their function and leading to the breakdown of the cell wall . The structure of this compound enhances its resistance to many β-lactamases, including AmpC , making it effective against a broad spectrum of Gram-negative bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By inhibiting PBPs, this compound prevents the cross-linking of peptidoglycan chains, an essential step in cell wall synthesis . This inhibition leads to a weakened cell wall, causing the bacterial cell to lyse and die .

Result of Action

This compound exhibits good activity against non-ESBL-producing E. coli, K. pneumoniae, and P. mirabilis, MSSA, and is also potent against Enterobacteriaceae, P. aeruginosa, and Streptococcus . It shows poor activity against esbl-producing strains of these organisms .

Action Environment

The efficacy of this compound can be influenced by various environmental factors, such as the presence of β-lactamases in the bacterial environment . For instance, this compound shows poor activity against bacteria producing extended-spectrum β-lactamases (ESBLs) . It’s also worth noting that the susceptibility rates of this compound can vary across different geographical locations and bacterial strains .

Biochemical Analysis

Biochemical Properties

Cefoselis is a semisynthetic, fourth-generation cephalosporin belonging to the β-lactam class of antibacterial compounds . It has a broad spectrum of antimicrobial activity against Gram-negative bacteria due to its resistance to many β-lactamases, including AmpC . It also has an affinity for penicillin-binding-protein 20 that MRSA specifically possesses .

Cellular Effects

This compound has shown good activity against non-ESBL-producing E. coli, K. pneumoniae, and P. mirabilis, MSSA, and was also potent against Enterobacteriaceae, P. aeruginosa, and Streptococcus . It has been found effective at treating respiratory and urinary tract infections .

Molecular Mechanism

Like other β-lactam antibiotics, this compound disrupts the synthesis of the peptidoglycan layer forming the bacterial cell wall . This disruption inhibits bacterial growth, leading to the death of the bacteria.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown good activity against various bacterial pathogens collected from multiple hospitals across China

Metabolic Pathways

As a cephalosporin, it is likely to be involved in pathways related to bacterial cell wall synthesis .

Transport and Distribution

This compound might penetrate the blood-brain barrier or be discharged by a certain transport system

Subcellular Localization

As a β-lactam antibiotic, it is likely to exert its effects primarily in the periplasmic space of bacteria, where it disrupts cell wall synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefoselis is synthesized through a series of chemical reactions involving the cephem ring.

Industrial Production Methods: The industrial production of this compound involves the preparation of its sulfate form. One method includes dissolving the raw material of this compound in a suitable solvent, followed by crystallization and drying to obtain sterile powder .

Chemical Reactions Analysis

Types of Reactions: Cefoselis undergoes various chemical reactions, including hydrolysis, oxidation, and photolysis. The degradation of this compound sulfate in aqueous solutions follows a pseudo-first-order reaction. General acid-base hydrolysis is observed in phosphate and acetate buffers .

Common Reagents and Conditions:

    Hydrolysis: Hydrochloric acid, sodium hydroxide, and borate buffer.

    Oxidation: Involves exposure to oxidizing agents.

    Photolysis: Exposure to light.

Major Products Formed: The major products formed from these reactions include degradation products that are identified and quantified using stability-indicating methods .

Scientific Research Applications

Cefoselis has a broad spectrum of antimicrobial activity against gram-negative bacteria, including Pseudomonas aeruginosa. It is used in clinical settings to treat infections caused by multi-drug resistant pathogens. Research has shown its effectiveness in treating respiratory and urinary tract infections .

Comparison with Similar Compounds

  • Cefepime
  • Cefpirome
  • Cefquinome

Comparison: Cefoselis is unique due to its enhanced resistance to β-lactamases, which makes it effective against a broader range of bacteria compared to other cephalosporins. Its structure, which includes a 1-hydroxyethyl-5-aminopyrazole moiety, contributes to its stability and efficacy .

Properties

CAS No.

122841-10-5

Molecular Formula

C19H22N8O6S2

Molecular Weight

522.6 g/mol

IUPAC Name

(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32)/b24-12+/t13-,17-/m1/s1

InChI Key

BHXLLRXDAYEMPP-AKZFGVKSSA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-]

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-]

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-]

Key on ui other cas no.

122841-10-5

Synonyms

(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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